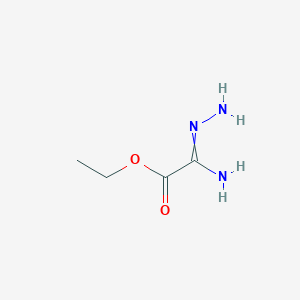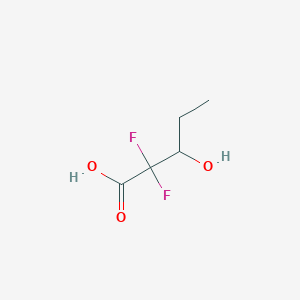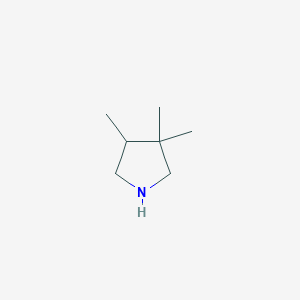![molecular formula C15H16ClNO4 B1454235 1-[(5-氯-2,3-二氢-1-苯并呋喃-2-基)羰基]哌啶-3-羧酸 CAS No. 1098369-17-5](/img/structure/B1454235.png)
1-[(5-氯-2,3-二氢-1-苯并呋喃-2-基)羰基]哌啶-3-羧酸
描述
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives.
科学研究应用
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
作用机制
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may interact with multiple biochemical pathways .
生化分析
Cellular Effects
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By modulating this pathway, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can impact cell growth and apoptosis. Furthermore, the compound may influence the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory status of cells.
Molecular Mechanism
The molecular mechanism of action of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By inhibiting these kinases, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can disrupt signaling pathways that regulate cell growth and survival. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These metabolites may have distinct effects on cells, potentially altering the overall impact of the compound. Additionally, long-term exposure to 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or protein activity, which can influence the compound’s effects over time.
Dosage Effects in Animal Models
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may induce toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications, as it helps to determine the optimal dosage range for achieving maximum efficacy with minimal side effects.
Metabolic Pathways
1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Benzofuran derivatives have been shown to be metabolized by cytochrome P450 enzymes, which play a critical role in the oxidative metabolism of xenobiotics . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, the compound may affect metabolic flux or metabolite levels within cells, potentially altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid within cells and tissues are essential factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . For example, benzofuran derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds. The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and function, potentially leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is a critical factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, potentially leading to compartment-specific effects on cellular function.
准备方法
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of 5-chloro-2,3-dihydro-1-benzofuran with piperidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
5-Chloro-2,3-dihydro-1-benzofuran: A precursor in the synthesis of various benzofuran derivatives.
Benzofuran-3-carboxylic acid: Studied for its potential anticancer activity.
The uniqueness of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
属性
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLATVDOUCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)

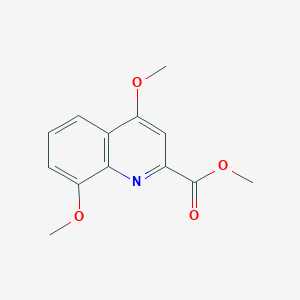
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
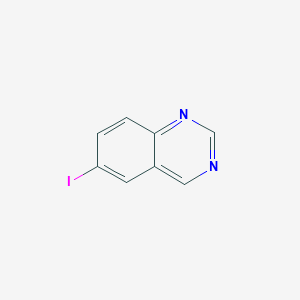
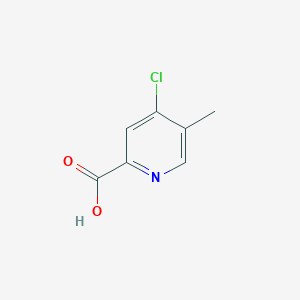
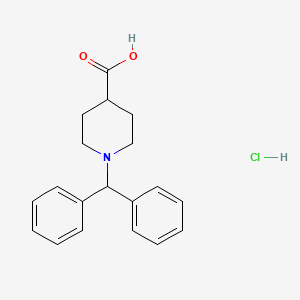

![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)

